丹参酮IIA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

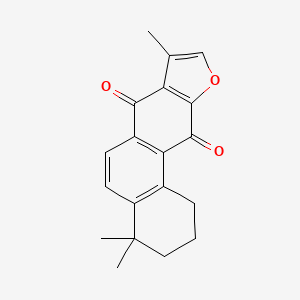

Isotanshinone IIA is a pharmacologically lipophilic active constituent isolated from the roots and rhizomes of the Chinese medicinal herb Salvia miltiorrhiza Bunge (Danshen) . It has been reported to have a wide range of antitumor effects on several human tumor cell lines .

Synthesis Analysis

Tanshinone IIA has gained extensive exploration owing to its unique structural features and multiple promising biological activities . The total synthesis and structural modifications of tanshinone IIA have been the focus of many studies .Molecular Structure Analysis

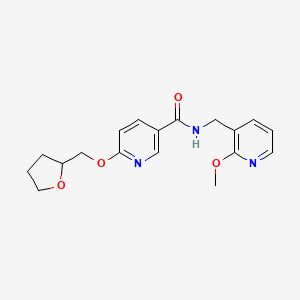

The molecular formula of Isotanshinone IIA is C19H18O3 . It is a natural diterpene quinone in S. miltiorrhiza .Chemical Reactions Analysis

Tanshinone IIA has been shown to exhibit anticancer activity by modulating various signaling pathways leading to the induction of apoptosis, autophagy, mitophagy, and prevention of angiogenesis, proliferation .Physical And Chemical Properties Analysis

Isotanshinone IIA has a molecular weight of 294.3 g/mol . It has a topological polar surface area of 47.3 Ų .科学研究应用

神经保护和抗氧化特性:

- 丹参酮IIA已被证明可以保护神经元免受过氧化氢诱导的神经损伤和长期增强受损,表明其作为神经退行性疾病氧化应激损伤治疗剂的潜力 (Wang 等人,2011).

抗癌作用:

- 研究表明this compound对几种人类肿瘤细胞系表现出广泛的抗肿瘤作用。它正在研究其在癌症治疗中的作用机制 (方等人,2021).

- This compound还显示出对人类乳腺癌的潜在抗癌活性,表明其对ER阳性和ER阴性乳腺癌均有效 (王等人,2005).

心血管应用:

- 它具有心脏保护作用,在亚洲国家用于治疗心血管疾病。其作用包括抑制LDL氧化、平滑肌细胞增殖和炎症 (高等人,2012).

- This compound还表现出对心脏肥大具有保护作用的特性,并可能影响钙调神经磷酸酶/Nfatc3通路等通路 (谭等人,2011).

抗炎和免疫调节机制:

- 其抗炎和免疫调节机制已在动脉粥样硬化的背景下得到探索,影响免疫细胞、细胞因子和信号通路 (陈和徐,2014).

对癌细胞葡萄糖代谢的影响:

- 发现this compound通过阻断胃癌细胞中的葡萄糖代谢来抑制细胞生长,表明其抗肿瘤作用的潜在机制 (林等人,2015).

抑制血管细胞中的炎症反应:

- 它抑制脂多糖诱导的血管平滑肌细胞中的炎症反应,可能通过TLR4/TAK1/NF-κB信号通路 (孟等人,2019).

作用机制

Target of Action

Isotanshinone IIA, a bioactive molecule found in the roots of the Traditional Chinese Medicine herb Salvia miltiorrhiza, has been shown to have remarkable anticancer properties . It has demonstrated excellent anticancer efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer by modulating multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .

Mode of Action

Isotanshinone IIA inhibits tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induces apoptosis and autophagy . It changes Bax/Bcl2, p21, Caspase 3, cyclin D1, and CDK6, and it induces apoptosis through arresting cell cycle at G1/G0 phase .

Biochemical Pathways

Isotanshinone IIA affects multiple biochemical pathways. It inhibits cancer cell proliferation and promotes apoptosis via the MAPK, AMPK/Skp2/Parkin, ER stress, and mitochondrial pathway. It blocks the invasion and migration via Notch-1 and NF-kB signaling, promotes autophagy via the PI3K/Akt/mTOR signaling, and prevents angiogenesis via blocking VEGF .

Pharmacokinetics

Given its lipophilic nature, it is likely to have good absorption and distribution properties

Result of Action

The molecular and cellular effects of Isotanshinone IIA’s action include the inhibition of tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as the induction of apoptosis and autophagy . It also changes Bax/Bcl2, p21, Caspase 3, cyclin D1, and CDK6 .

Action Environment

It is known that the compound is used in traditional chinese medicine, suggesting that it is stable and effective in a variety of environmental conditions

安全和危害

未来方向

属性

IUPAC Name |

4,4,8-trimethyl-2,3-dihydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,9H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGPIJMPUOVBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2616157.png)

![2-[5-Bromo-3'-(4-hydroxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-5'-yl]acetic acid](/img/structure/B2616160.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2616162.png)

![2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B2616164.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2616170.png)

![5-methyl-7-phenyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2616173.png)

![3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2616179.png)